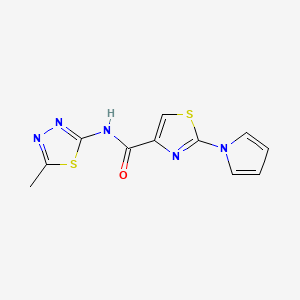![molecular formula C13H14ClN3O2S2 B6580246 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea CAS No. 1207040-34-3](/img/structure/B6580246.png)
1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea has been studied for its potential applications in various fields of scientific research. It has been used as an inhibitor of certain biochemical and physiological processes, such as the inhibition of protein kinase C (PKC) activity. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as to study the effects of certain drugs on the body.
作用機序
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or replication stress.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site. This interaction can inhibit the kinase activity of Chk1, leading to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
By inhibiting Chk1, the compound could disrupt the normal response to DNA damage, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The inhibition of Chk1 by this compound can lead to significant changes at the molecular and cellular levels. These changes may include alterations in cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
実験室実験の利点と制限
The use of 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be prepared from commercially available starting materials. Additionally, this compound has been shown to be effective in inhibiting certain biochemical and physiological processes, making it a useful tool for studying these processes. Finally, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict how it will interact with certain molecules. Additionally, this compound can be toxic at high concentrations, and can cause adverse effects in some organisms. Finally, this compound is not approved for use in humans, and its use should be limited to laboratory experiments.
将来の方向性
There are several potential future directions for the use of 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea. First, further research could be conducted to better understand the exact mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, the compound could be studied for its potential use in therapeutic applications, such as the treatment of certain diseases. Finally, this compound could be studied for its potential use as an insecticide or herbicide, as it has been shown to have insecticidal and herbicidal properties.
合成法
1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxyphenyl-3-thiourea with methylsulfanylmethyl chloride. This reaction yields the desired product in high yields and is relatively simple to carry out. Additionally, the compound can be prepared from commercially available starting materials, such as 5-chloro-2-methoxyphenyl-3-thiourea and methylsulfanylmethyl chloride.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-19-11-4-3-8(14)5-10(11)16-12(18)17-13-15-9(6-20-2)7-21-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZKGXEZVSQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)
![N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6580224.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580247.png)
![2-(1,2-benzoxazol-3-yl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580254.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580262.png)
![2-(1,2-benzoxazol-3-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580275.png)
![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B6580280.png)